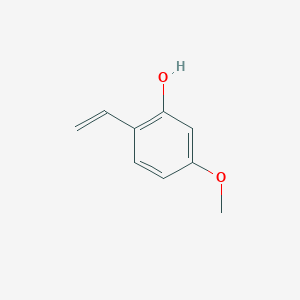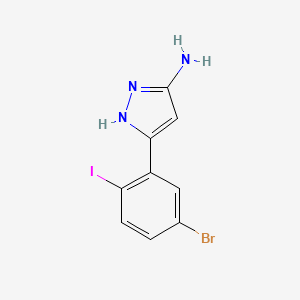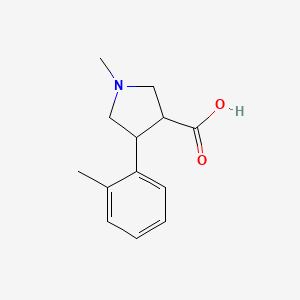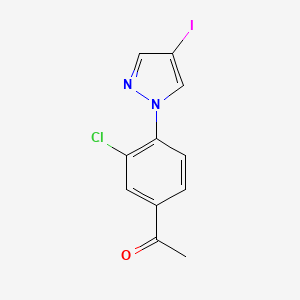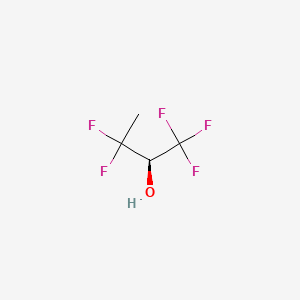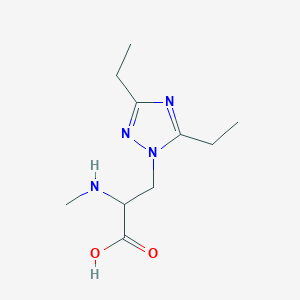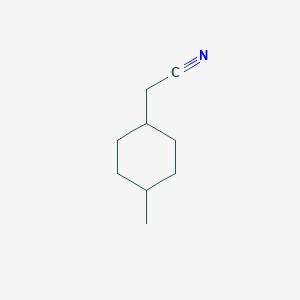
2-(4-Methylcyclohexyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylcyclohexyl)acetonitrile is an organic compound characterized by a cyclohexane ring substituted with a methyl group and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)acetonitrile typically involves the reaction of 4-methylcyclohexyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is replaced by the cyanide ion, forming the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as phase-transfer catalysts, can enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylcyclohexyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium cyanide (NaCN) and potassium cyanide (KCN) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Applications De Recherche Scientifique
2-(4-Methylcyclohexyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methylcyclohexyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that form new carbon-nitrogen bonds. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetonitrile: A simpler nitrile compound with a wide range of applications in organic synthesis and as a solvent.
Cyclohexylacetonitrile: Similar structure but without the methyl substitution on the cyclohexane ring.
Uniqueness
2-(4-Methylcyclohexyl)acetonitrile is unique due to the presence of both a cyclohexane ring and a nitrile group, which imparts distinct chemical properties and reactivity. The methyl substitution on the cyclohexane ring further enhances its chemical behavior, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H15N |
|---|---|
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
2-(4-methylcyclohexyl)acetonitrile |
InChI |
InChI=1S/C9H15N/c1-8-2-4-9(5-3-8)6-7-10/h8-9H,2-6H2,1H3 |
Clé InChI |
CJERZJOXVLRLIS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


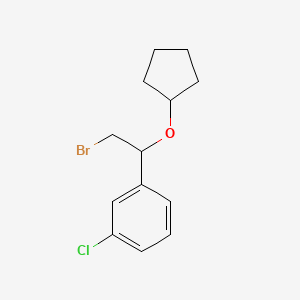
![(2-Methylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B13617135.png)
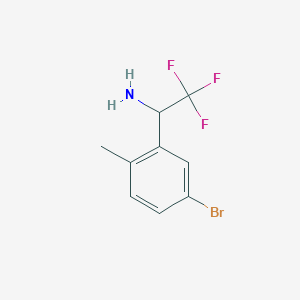
![rac-tert-butylN-{[(1R,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]methyl}carbamatehydrochloride](/img/structure/B13617150.png)
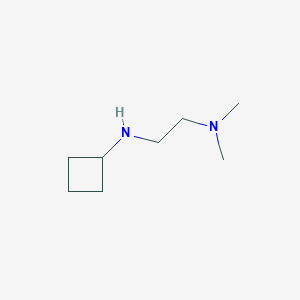
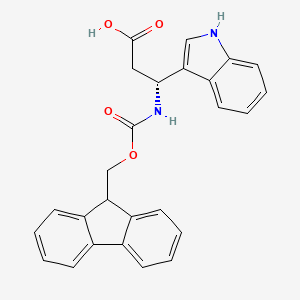
![[4-[3-(Trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13617166.png)
